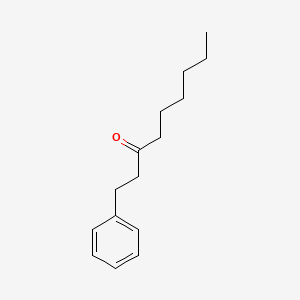

1-Phenyl-3-nonanone

Descripción

1-Phenyl-3-nonanone is an aromatic ketone with the phenyl group attached to the first carbon of a nine-carbon chain (nonanone) and a ketone functional group at the third position. Its molecular formula is C₁₅H₂₀O, with a molecular weight of 216.32 g/mol.

Propiedades

Número CAS |

56741-23-2 |

|---|---|

Fórmula molecular |

C15H22O |

Peso molecular |

218.33 g/mol |

Nombre IUPAC |

1-phenylnonan-3-one |

InChI |

InChI=1S/C15H22O/c1-2-3-4-8-11-15(16)13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |

Clave InChI |

QQSUQZXKESWTCP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(=O)CCC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-nonanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of 1-Phenyl-3-nonanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-3-nonanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.

Major Products Formed:

Oxidation: Nonanoic acid and benzoic acid derivatives.

Reduction: 1-Phenyl-3-nonanol or 1-phenyl-nonane.

Substitution: Brominated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

1-Phenyl-3-nonanone has diverse applications in scientific research:

Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-Phenyl-3-nonanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Acetophenone (1-Phenylethanone)

- Molecular Formula : C₈H₈O

- Molecular Weight : 120.15 g/mol

- Key Differences: Acetophenone has a shorter carbon chain (C₂ vs. C₉ in 1-Phenyl-3-nonanone), resulting in lower hydrophobicity and boiling point (202°C vs. estimated ~300°C for 1-Phenyl-3-nonanone). The shorter chain reduces steric hindrance, making acetophenone more reactive in nucleophilic addition reactions. Solubility: Acetophenone is slightly soluble in water, while 1-Phenyl-3-nonanone’s longer chain likely renders it insoluble .

3-Nonanone, 1-hydroxy-4-(phenylsulfonyl)

- Molecular Formula : C₁₅H₂₂O₄S

- Molecular Weight : 298.40 g/mol

- Key Differences: The presence of a hydroxyl (-OH) and sulfonyl (-SO₂) group introduces polarity, enhancing solubility in polar solvents compared to 1-Phenyl-3-nonanone. These functional groups also increase molecular weight by 82 g/mol, altering physical properties like melting/boiling points. Reactivity diverges due to the sulfonyl group’s electron-withdrawing effects, favoring substitution over ketone-specific reactions .

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

- Molecular Formula : C₉H₆ClF₃O

- Molecular Weight : 234.59 g/mol

- Key Differences: Substituted phenyl rings (Cl and CF₃ groups) significantly alter electronic properties. The electron-withdrawing groups reduce electron density at the ketone, slowing nucleophilic additions compared to 1-Phenyl-3-nonanone.

Comparative Data Table

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.